2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and two phenyl groups attached to a heptanone backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the dimethylamino group and the formation of the heptanone backbone. The final step involves the conversion of the compound to its hydrobromide salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions, followed by purification steps to isolate the desired product. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethylamino group play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate: Known for its use in intramolecular cycloaddition reactions.
2-Bromo-6-fluoropyridine: Utilized in the synthesis of various organic compounds.
2-Bromo-6-chloro-purine: Studied for its pharmacological properties.
Uniqueness
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity
Properties
CAS No. |
7500-26-7 |
---|---|
Molecular Formula |
C21H27Br2NO |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
2-bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide |
InChI |
InChI=1S/C21H26BrNO.BrH/c1-16(23(3)4)15-21(20(24)17(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,16-17H,15H2,1-4H3;1H |
InChI Key |
WTBKAZNUVMBMKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C(C)Br)N(C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.